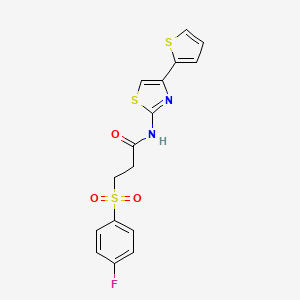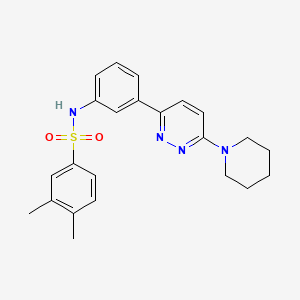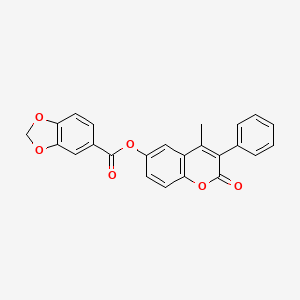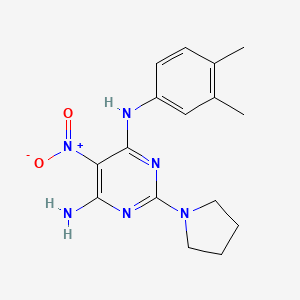
3-((4-fluorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic compound widely studied for its potential applications in various scientific fields including chemistry, biology, and medicine. The compound features a fluorobenzenesulfonyl group, a thiophene ring, and a thiazole ring, making it structurally complex and interesting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of 4-fluorobenzenesulfonyl chloride with N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide in the presence of a base. Common bases used include triethylamine or pyridine. The reaction often takes place under reflux conditions in an organic solvent such as dichloromethane or toluene.
Reaction Step 1: 4-Fluorobenzenesulfonyl chloride + N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide.
Reagents/Conditions: Base (e.g., triethylamine), Organic solvent (e.g., dichloromethane), Reflux.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for large-scale production by using continuous flow reactors and automated control of reaction parameters to ensure high yield and purity. Key steps include:
High-purity starting materials.
Controlled addition of reagents.
Efficient separation and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide undergoes several types of chemical reactions:
Oxidation: The thiophene and thiazole rings can undergo oxidation, forming sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Halogen atoms in the fluorobenzene ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Sulfides.
Substitution Products: Derivatives with nucleophilic groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Fluorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is used as a building block in the synthesis of more complex molecules.
Biology
In biology, it can serve as a tool to study protein interactions due to its ability to form stable complexes with certain biological molecules.
Medicine
In medicine, it shows potential as a therapeutic agent owing to its unique structural properties, which could lead to the development of new drugs, particularly in the treatment of diseases where sulfonamides and thiazoles have proven efficacy.
Industry
In the industry, this compound might be explored for use in the development of novel materials or as a catalyst in various chemical processes.
Mechanism of Action
The precise mechanism of action of 3-(4-fluorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modifying their activity and thus altering cellular pathways. For instance, the sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the thiazole ring can interact with specific protein domains.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide: Similar structure but with a methyl group instead of a fluorine atom.
3-(4-Chlorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide: Chlorine substituent instead of fluorine.
Unique Features
The uniqueness of 3-(4-fluorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide lies in its fluorine substituent, which can significantly affect the compound’s biological activity and chemical reactivity, often enhancing its stability and affinity for specific molecular targets.
And there you have it, a detailed dive into the world of 3-(4-fluorobenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide. A compound as intriguing in structure as in its potential applications. Let's talk through more of this together!
Properties
Molecular Formula |
C16H13FN2O3S3 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H13FN2O3S3/c17-11-3-5-12(6-4-11)25(21,22)9-7-15(20)19-16-18-13(10-24-16)14-2-1-8-23-14/h1-6,8,10H,7,9H2,(H,18,19,20) |
InChI Key |
CGZOGNACYIFUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-phenoxyacetamide](/img/structure/B11256059.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11256066.png)
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11256070.png)
![N-(4-methoxyphenyl)-5-methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256074.png)

![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11256085.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]butanamide](/img/structure/B11256099.png)
![N-(2-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256103.png)
![N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,3-dimethoxybenzamide](/img/structure/B11256107.png)
![1-(5-chloro-2-methoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11256113.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11256144.png)
![N-(3,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256147.png)
